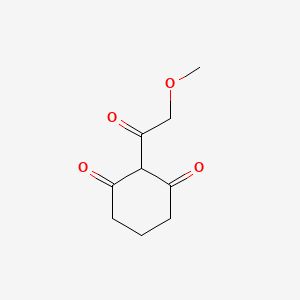
2-(2-Methoxyacetyl)cyclohexane-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Methoxyacetyl)cyclohexane-1,3-dione is a chemical compound with the molecular formula C9H12O4 It is a derivative of cyclohexane-1,3-dione, featuring a methoxyacetyl group at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Methoxyacetyl)cyclohexane-1,3-dione typically involves the reaction of cyclohexane-1,3-dione with methoxyacetyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions: 2-(2-Methoxyacetyl)cyclohexane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the methoxyacetyl position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted cyclohexane-1,3-dione derivatives.
Wissenschaftliche Forschungsanwendungen
2-(2-Methoxyacetyl)cyclohexane-1,3-dione has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-(2-Methoxyacetyl)cyclohexane-1,3-dione involves the inhibition of specific enzymes. For instance, it can inhibit p-hydroxyphenylpyruvate dioxygenase (HPPD), an enzyme involved in the catabolism of tyrosine. This inhibition disrupts the production of essential molecules in plants, leading to their death .
Vergleich Mit ähnlichen Verbindungen
- 2-(2-Chloroacetyl)cyclohexane-1,3-dione
- 2-(2-Nitroacetyl)cyclohexane-1,3-dione
- 2-(2-Methylsulfonyl)cyclohexane-1,3-dione
Comparison: 2-(2-Methoxyacetyl)cyclohexane-1,3-dione is unique due to its methoxyacetyl group, which imparts distinct chemical properties and reactivity. Compared to its analogs, it may exhibit different levels of enzyme inhibition and biological activity .
Eigenschaften
Molekularformel |
C9H12O4 |
|---|---|
Molekulargewicht |
184.19 g/mol |
IUPAC-Name |
2-(2-methoxyacetyl)cyclohexane-1,3-dione |
InChI |
InChI=1S/C9H12O4/c1-13-5-8(12)9-6(10)3-2-4-7(9)11/h9H,2-5H2,1H3 |
InChI-Schlüssel |
RDVSNMXQJWXAPT-UHFFFAOYSA-N |
Kanonische SMILES |
COCC(=O)C1C(=O)CCCC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


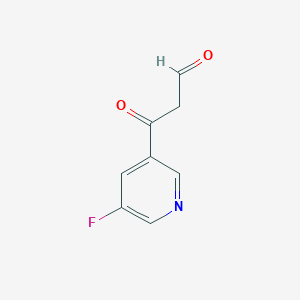
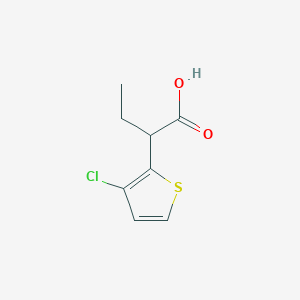
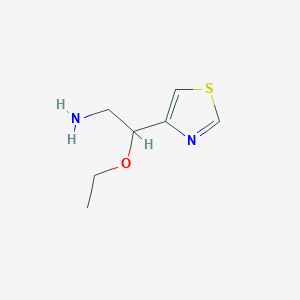
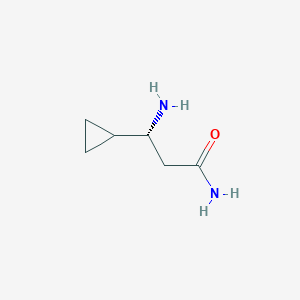

![1-(Propan-2-yl)-1,7-diazaspiro[4.4]nonane](/img/structure/B15273939.png)
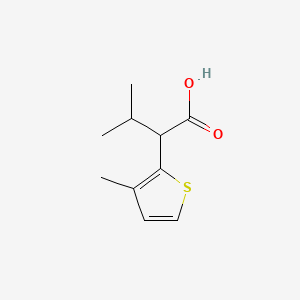
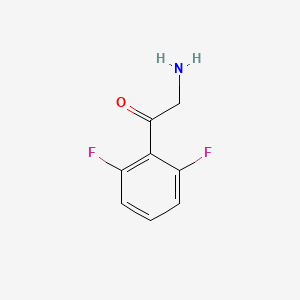
![N-[(1-Ethyl-1H-pyrazol-5-yl)methyl]aniline](/img/structure/B15273954.png)
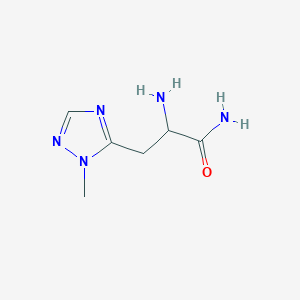
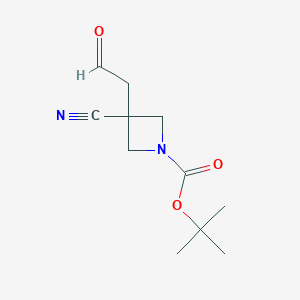
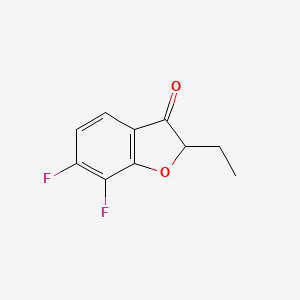
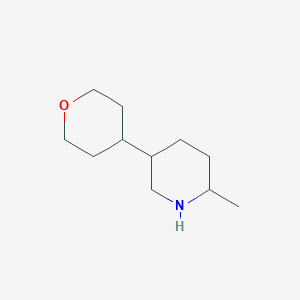
![3-Methyl-N-[1-(pyridin-4-yl)ethyl]cyclopentan-1-amine](/img/structure/B15274008.png)
